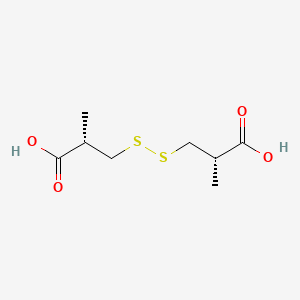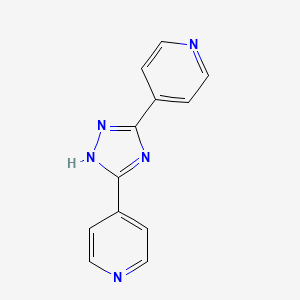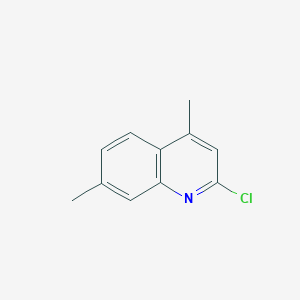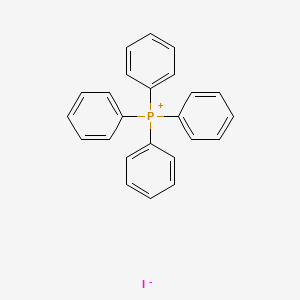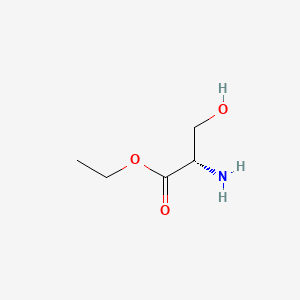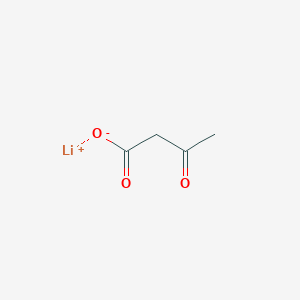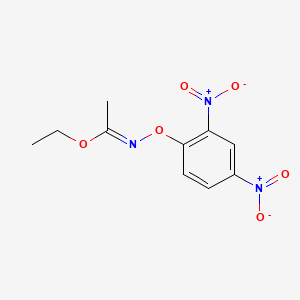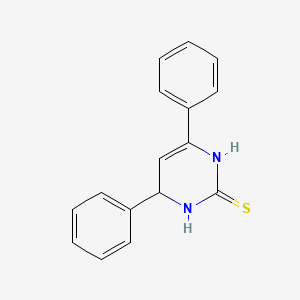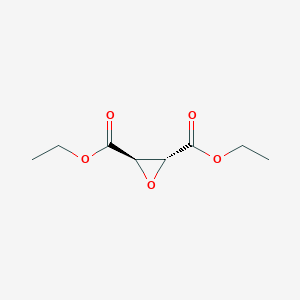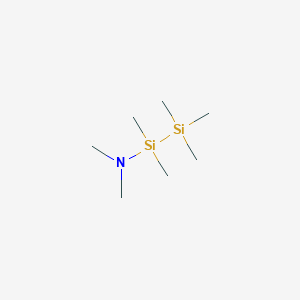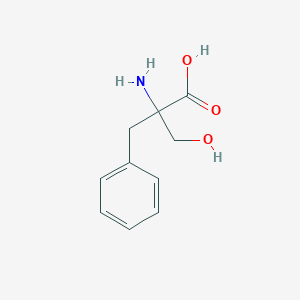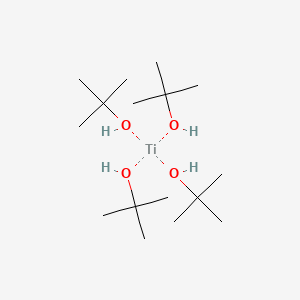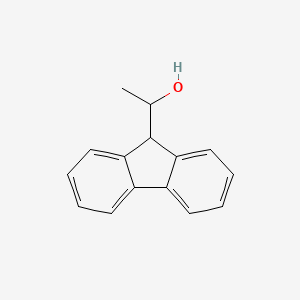
(+/-)-1-(9-Fluorenyl)ethanol
描述
It serves as a precursor for synthesizing diverse organic compounds, including heterocyclic compounds like pyrimidines and quinolines, as well as polycyclic aromatic hydrocarbons such as naphthalene and anthracene . This compound is notable for its applications in the production of fluorescent dyes used in various biological assays .
作用机制
Target of Action
1-(9-Fluorenyl)ethanol, classified as a fluorene derivative, belongs to the fluorenol compound family . It serves as a precursor for synthesizing diverse organic compounds . The primary targets of 1-(9-Fluorenyl)ethanol are these organic compounds, which include heterocyclic compounds like pyrimidines and quinolines, as well as polycyclic aromatic hydrocarbons such as naphthalene and anthracene .
Mode of Action
The interaction of 1-(9-Fluorenyl)ethanol with its targets involves the chemical formation of peptide bonds . This process requires the activation of the carboxyl group of an amino acid and the protection of the Na-amino group . The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .
Biochemical Pathways
1-(9-Fluorenyl)ethanol affects the biochemical pathways involved in the synthesis of peptides . The compound’s action on these pathways results in the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . This makes 1-(9-Fluorenyl)ethanol a valuable resource for research in the post-genomic world .
Result of Action
The molecular and cellular effects of 1-(9-Fluorenyl)ethanol’s action are primarily seen in the synthesis of peptides . By facilitating the formation of peptide bonds, 1-(9-Fluorenyl)ethanol enables the creation of peptides of various sizes and complexities . This has significant implications for research in fields such as proteomics and genomics .
生化分析
Biochemical Properties
1-(9-Fluorenyl)ethanol is frequently used as a protecting group for amines, where the 1-(9-Fluorenyl)ethanol group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This biochemical reaction is crucial in the synthesis of various organic compounds.
Molecular Mechanism
The molecular mechanism of 1-(9-Fluorenyl)ethanol primarily involves its role as a protecting group for amines. It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This reaction is a key step in the synthesis of various organic compounds.
准备方法
Synthetic Routes and Reaction Conditions: (+/-)-1-(9-Fluorenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of fluorene with n-butyllithium in tetrahydrofuran (THF) at 0°C, followed by the addition of formaldehyde and stirring at room temperature for several hours . Another method includes the use of sodium ethoxide, ethyl formate, and THF, where the reaction is carried out at controlled temperatures to yield 9-fluorenecarboxaldehyde, which is then reduced to 9-fluorenemethanol .
Industrial Production Methods: Industrial production of this compound often involves the use of catalysts and reducing agents to enhance yield and purity. For instance, a method described in a patent involves the use of a catalyst to remove hydrogen from fluorene, followed by reaction with ethyl formate and reduction to produce 9-fluorenylmethanol . This method is advantageous due to its high purity and improved production efficiency.
化学反应分析
Types of Reactions: (+/-)-1-(9-Fluorenyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to fluorenone using oxidizing agents.
Reduction: The compound can be reduced to fluorenylmethane.
Substitution: It can participate in substitution reactions to form derivatives like fluorenyl ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Fluorenone
Reduction: Fluorenylmethane
Substitution: Fluorenyl ethers and esters
科学研究应用
(+/-)-1-(9-Fluorenyl)ethanol has a wide range of applications in scientific research:
Biology: The compound is utilized in the production of fluorescent dyes for biological assays.
Medicine: It serves as a precursor for synthesizing compounds with potential therapeutic applications.
Industry: It is employed in the production of heterocyclic compounds and polycyclic aromatic hydrocarbons.
相似化合物的比较
(+/-)-1-(9-Fluorenyl)ethanol can be compared with other similar compounds, such as:
9-Fluorenemethanol: Similar in structure but differs in the position of the hydroxyl group.
9-Hydroxyfluorene: An isomer with the hydroxyl group located on the bridging carbon between the benzene rings.
1-(9-Anthryl)-2,2,2-trifluoroethanol: A compound with a similar structure but contains a trifluoromethyl group.
Uniqueness: this compound is unique due to its specific structure, which allows it to serve as a versatile precursor in the synthesis of various organic compounds. Its applications in producing fluorescent dyes and its role in biological assays further highlight its distinctiveness .
属性
IUPAC Name |
1-(9H-fluoren-9-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCDFPXLCCWBIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393297 | |
| Record name | 1-(9-FLUORENYL)ETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3023-49-2 | |
| Record name | 1-(9-FLUORENYL)ETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


